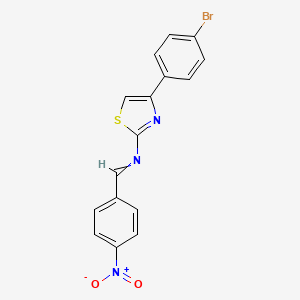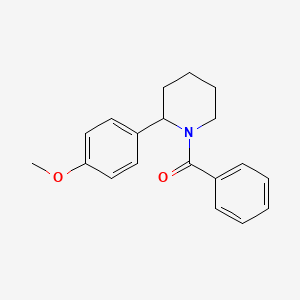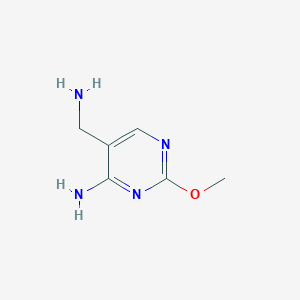
5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin: is a synthetic porphyrin compound characterized by the presence of four 3,5-bis(tert-butyl)phenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is known for its stability and unique photophysical properties, making it valuable in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin typically involves the condensation of pyrrole with 3,5-bis(tert-butyl)benzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as trifluoroacetic acid, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metalloporphyrin complexes when reacted with metal salts.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Metal salts such as iron(III) chloride or copper(II) acetate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Metalloporphyrin complexes: Formed through oxidation reactions.
Reduced porphyrins: Resulting from reduction reactions.
Functionalized porphyrins: Obtained through substitution reactions.
Applications De Recherche Scientifique
Chemistry: 5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin is used as a building block for the synthesis of various porphyrin-based materials. It serves as a precursor for the preparation of metalloporphyrin complexes, which are utilized in catalysis, photodynamic therapy, and as sensors .
Biology: In biological research, this compound is employed as a model system to study the behavior of natural porphyrins, such as heme and chlorophyll. It helps in understanding the mechanisms of oxygen transport and electron transfer in biological systems .
Medicine: Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for PDT .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique photophysical properties contribute to the efficiency and performance of these materials .
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the compound undergoes photoexcitation, leading to the formation of singlet oxygen and other ROS. These reactive species can induce oxidative damage to cellular components, making the compound effective in photodynamic therapy .
Molecular Targets and Pathways:
Cellular Membranes: ROS generated by the compound can cause lipid peroxidation, leading to membrane damage.
Proteins and DNA: ROS can also oxidize proteins and DNA, resulting in cellular dysfunction and apoptosis.
Comparaison Avec Des Composés Similaires
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of tert-butyl groups, leading to different solubility and reactivity properties.
5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin: The presence of trifluoromethyl groups imparts unique electronic properties, making it suitable for specific applications.
Uniqueness: 5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin is unique due to its high stability and distinct photophysical properties. The bulky tert-butyl groups provide steric protection, enhancing the compound’s resistance to degradation and aggregation. This makes it particularly valuable in applications requiring long-term stability and performance .
Propriétés
Formule moléculaire |
C76H94N4 |
|---|---|
Poids moléculaire |
1063.6 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77,80H,1-24H3 |
Clé InChI |
QDJDXOLMFCSORQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C=C4)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


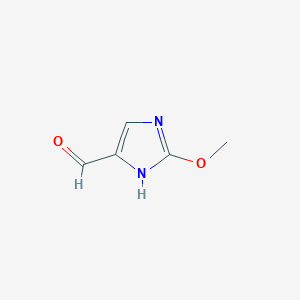
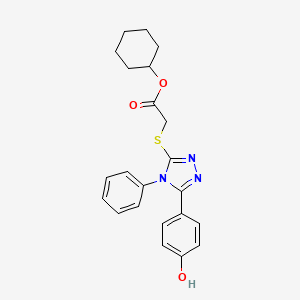

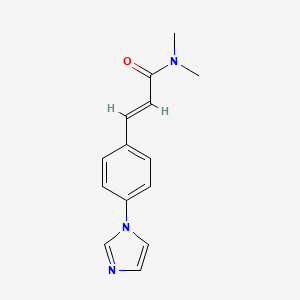
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
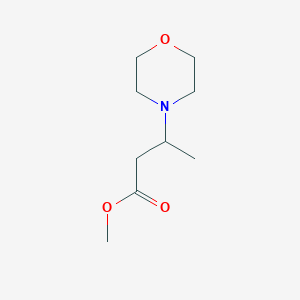
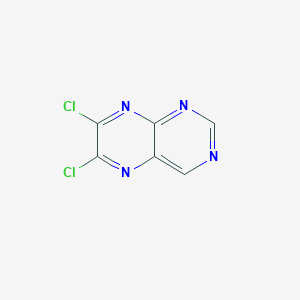
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)
![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
